Quinapril-d5 Hydrochloride (Major)

Description

Significance of Deuterium (B1214612) Labeling in Pharmaceutical Research

Deuterium labeling, the substitution of one or more hydrogen atoms in a molecule with its heavier, stable isotope deuterium, is a powerful technique in pharmaceutical research. clearsynth.comyoutube.com This substitution does not alter the fundamental chemical properties of the molecule but does change its mass. clearsynth.com This seemingly subtle change has profound implications. One of the primary benefits is the potential to alter a drug's metabolic profile due to the kinetic isotope effect (KIE). assumption.edu The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve breaking this bond. This can lead to enhanced metabolic stability, potentially improving a drug's pharmacokinetic properties. acs.orgresearchgate.net

Deuterium-labeled compounds are also invaluable as internal standards for quantitative analysis using mass spectrometry. acs.org By adding a known quantity of the deuterated standard to a sample, researchers can accurately measure the concentration of the non-labeled drug, a crucial step in pharmacokinetic and drug metabolism studies. acs.org Furthermore, deuterium labeling is utilized in mechanistic, spectroscopic, and tracer studies to elucidate metabolic pathways and understand how drugs are absorbed, distributed, metabolized, and excreted (ADME). capes.gov.brnih.gov It can also be used to stabilize chiral centers in a molecule. assumption.edu

Overview of Angiotensin-Converting Enzyme (ACE) Inhibitors and Prodrugs

Angiotensin-Converting Enzyme (ACE) inhibitors are a class of drugs primarily used to treat cardiovascular conditions such as hypertension and heart failure. drugbank.comahajournals.org They act on the renin-angiotensin-aldosterone system (RAAS), a critical pathway for blood pressure regulation. ahajournals.org ACE inhibitors block the enzyme that converts angiotensin I into angiotensin II, a potent vasoconstrictor. patsnap.com The reduction of angiotensin II leads to vasodilation (relaxation of blood vessels) and decreased aldosterone (B195564) secretion, which in turn reduces sodium and water retention, collectively lowering blood pressure. ahajournals.orgwikipedia.org

Many ACE inhibitors are administered as prodrugs, which are inactive or less active compounds that are metabolized in the body into their pharmacologically active form. nih.govahajournals.org This strategy is often employed to improve the oral bioavailability of the active drug. With the exception of captopril (B1668294) and lisinopril, the majority of ACE inhibitors are prodrugs that require hepatic biotransformation to become active. wikipedia.orgnih.gov

Role of Quinapril (B1585795) as a Model ACE Inhibitor Prodrug in Preclinical Studies

Quinapril is a non-sulfhydryl ACE inhibitor that serves as a classic example of a prodrug. nih.govnih.gov It is the ethyl ester prodrug that is rapidly absorbed and hydrolyzed by esterases in the body to its active diacid metabolite, quinaprilat (B1678679). nih.govdrugbank.comresearchgate.net Quinaprilat is a potent inhibitor of angiotensin-converting enzyme. researchgate.net

Extensive preclinical studies in various animal models have demonstrated the efficacy of quinapril. nih.govresearchgate.net In models of hypertension, including high-renin and normal-renin rodents and diuretic-treated dogs, quinapril effectively lowered blood pressure. nih.govresearchgate.net Research indicates that its antihypertensive activity is strongly correlated with the inhibition of ACE in tissues, particularly in the vascular system, leading to a reduction in peripheral vascular resistance. nih.govresearchgate.net Furthermore, in a preclinical trial involving cardiomyopathic hamsters, quinapril was shown to prevent the expected decline in left ventricular function. nih.govresearchgate.net These studies established quinapril as an effective ACE inhibitor, validating the prodrug approach for this class of therapeutic agents. nih.gov

Contextualization of Quinapril-d5 Hydrochloride within Pharmaceutical Research

Quinapril-d5 Hydrochloride is a stable isotope-labeled version of Quinapril Hydrochloride. scbt.com In this compound, five hydrogen atoms in the quinapril molecule have been replaced with deuterium atoms. pharmaffiliates.com Its primary application in pharmaceutical research is as an internal standard for bioanalytical assays. When researchers need to measure the concentration of quinapril in biological samples (like plasma or urine), they add a precise amount of Quinapril-d5 Hydrochloride to the sample before analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Because Quinapril-d5 Hydrochloride is chemically identical to quinapril but has a higher molecular weight, it behaves similarly during sample preparation and chromatographic separation but can be distinguished by the mass spectrometer. scbt.com This allows for highly accurate and precise quantification of quinapril, which is essential for pharmacokinetic studies that track the drug's concentration in the body over time. jetir.org The use of such deuterated standards is a gold-standard practice in modern bioanalysis. ucsb.edu

Data Tables

Table 1: Chemical Properties of Quinapril and Related Compounds

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| Quinapril | C₂₅H₃₀N₂O₅ | 438.52 | 85441-61-8 pharmaffiliates.com |

| Quinapril Hydrochloride | C₂₅H₃₀N₂O₅ · HCl | 474.98 | 82586-55-8 sigmaaldrich.com |

| Quinapril-d5 Hydrochloride | C₂₅H₂₆D₅ClN₂O₅ | 480.01 | 1356020-03-5 scbt.com |

| Quinaprilat | C₂₃H₂₆N₂O₅ | 410.46 | 82768-85-2 |

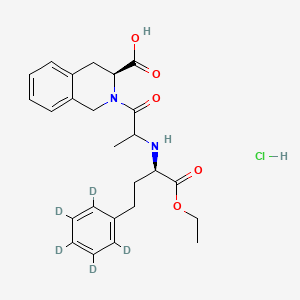

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H31ClN2O5 |

|---|---|

Molecular Weight |

480.0 g/mol |

IUPAC Name |

(3S)-2-[2-[[(2R)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17?,21-,22+;/m1./s1/i4D,5D,6D,9D,10D; |

InChI Key |

IBBLRJGOOANPTQ-MONXTQHDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)NC(C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H].Cl |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Quinapril D5 Hydrochloride

Strategies for Deuterium (B1214612) Labeling within Angiotensin-Converting Enzyme Inhibitor Structures

The introduction of deuterium into the chemical structure of Angiotensin-Converting Enzyme (ACE) inhibitors like Quinapril (B1585795) requires careful consideration of the target position for labeling and the synthetic feasibility. Deuterium labeling can be achieved through two primary strategies: direct hydrogen-deuterium (H/D) exchange on the final drug molecule or a late-stage intermediate, or by employing a building block that is already isotopically labeled in the desired position.

For complex molecules such as ACE inhibitors, the building block approach is often preferred to ensure selectivity and avoid unwanted side reactions or loss of stereochemical integrity that can occur under the harsh conditions sometimes required for direct H/D exchange. Common deuterated building blocks include deuterated solvents, reagents, or key synthetic intermediates. Transition metal-catalyzed reactions, such as those using palladium on carbon (Pd/C) or platinum, in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O), are frequently employed for incorporating deuterium into organic molecules.

Biocatalytic methods are also emerging as powerful tools for stereoselective deuteration of amino acid precursors, which are integral components of many ACE inhibitors. Enzymes such as α-oxo-amine synthases can facilitate the site- and stereoselective incorporation of deuterium from D₂O into α-amino acids.

Targeted Deuteration Approaches for the Phenyl Moiety of Quinapril-d5 Hydrochloride

The synthesis of Quinapril-d5 Hydrochloride specifically requires the introduction of five deuterium atoms onto the phenyl ring of the ethyl (2S)-2-amino-4-phenylbutanoate precursor. A common and effective method for this is the catalytic H/D exchange of a suitable phenylalanine derivative.

One plausible synthetic route involves the use of L-phenylalanine or a derivative thereof as the starting material. The phenyl ring can be deuterated using a heterogeneous catalyst like platinum or palladium on carbon in the presence of D₂O at elevated temperatures. The reaction conditions, including temperature, pressure, and catalyst loading, are optimized to achieve a high level of deuterium incorporation while minimizing side reactions.

An alternative approach involves the synthesis of deuterated aniline, which can then be used to construct the deuterated phenylalanine side chain through established synthetic routes. This multi-step process allows for precise control over the isotopic labeling pattern.

Optimization of Synthetic Pathways for Quinapril-d5 Hydrochloride Production

Chemical Transformations and Reaction Mechanisms

The synthesis commences with the deuteration of a phenylalanine derivative. For instance, L-phenylalanine ethyl ester can be subjected to catalytic H/D exchange. The mechanism of this reaction on a platinum or palladium catalyst involves the reversible oxidative addition of the C-H bonds of the aromatic ring to the metal surface, followed by reductive elimination with deuterium from the deuterated solvent.

The deuterated amino acid ester, ethyl (2S)-2-amino-4-(phenyl-d5)butanoate, is then coupled with N-trifluoroacetyl-L-proline chloride or a similar activated species to form the dipeptide-like structure. This is a standard peptide coupling reaction, often carried out in the presence of a base to neutralize the generated acid.

Finally, the protecting groups are removed, and the resulting Quinapril-d5 is converted to its hydrochloride salt. The optimization of each step involves screening of catalysts, solvents, temperatures, and reaction times to achieve the desired outcome efficiently.

Stereochemical Control in Deuterated Quinapril Analog Synthesis

Maintaining the specific stereochemistry at the three chiral centers of Quinapril is paramount for its biological activity. The synthesis of Quinapril-d5 Hydrochloride must therefore employ stereoselective methods. The use of chiral starting materials, such as L-phenylalanine and (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, ensures the correct configuration of the final product.

During the deuteration of the phenylalanine derivative, care must be taken to avoid racemization at the α-carbon. Biocatalytic methods often offer superior stereoselectivity compared to traditional chemical methods. If chemical deuteration is employed, the reaction conditions are carefully controlled to preserve the stereochemical integrity of the chiral center. Chiral chromatography can be used to separate any diastereomers that may form during the synthesis.

Characterization of Isotopic Purity and Positional Isomerism in Quinapril-d5 Hydrochloride Samples

The final deuterated product must be rigorously analyzed to confirm its chemical identity, isotopic purity, and the position of the deuterium atoms. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation. The mass spectrum of Quinapril-d5 Hydrochloride will show a molecular ion peak shifted by approximately 5 Da compared to the unlabeled compound. By analyzing the isotopic cluster of the molecular ion, the percentage of d0, d1, d2, d3, d4, and d5 species can be determined, providing a measure of the isotopic purity. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm that the deuterium atoms are located on the phenyl ring.

| Species | Expected m/z [M+H]⁺ | Relative Abundance (%) |

| Quinapril (d0) | 439.2230 | < 1 |

| Quinapril-d1 | 440.2293 | < 2 |

| Quinapril-d2 | 441.2356 | < 5 |

| Quinapril-d3 | 442.2419 | < 10 |

| Quinapril-d4 | 443.2482 | < 20 |

| Quinapril-d5 | 444.2545 | > 95 |

| This is a representative table illustrating the expected mass spectral data for Quinapril-d5 with high isotopic purity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR spectroscopy are powerful tools for determining the location of the deuterium atoms. In the ¹H NMR spectrum of Quinapril-d5 Hydrochloride, the signals corresponding to the protons on the phenyl ring will be significantly diminished or absent. Conversely, the ²H NMR spectrum will show a signal in the aromatic region, confirming the presence of deuterium on the phenyl ring. The integration of the remaining proton signals in the ¹H NMR spectrum can also be used to estimate the degree of deuteration.

| Nucleus | Chemical Shift (ppm) | Expected Signal |

| ¹H | ~7.2 | Markedly reduced or absent signals for phenyl protons |

| ²H | ~7.2 | A signal corresponding to the deuterium atoms on the phenyl ring |

| This table provides a simplified representation of the expected NMR spectral changes upon deuteration of the phenyl ring. |

By combining the data from HRMS and NMR, a comprehensive characterization of the synthesized Quinapril-d5 Hydrochloride can be achieved, ensuring its suitability as an internal standard or for other research purposes.

Advanced Analytical Method Development and Validation Utilizing Quinapril D5 Hydrochloride As an Internal Standard

Principles of Stable Isotope Dilution Mass Spectrometry for Pharmaceutical Quantification

Stable Isotope Dilution (SID) is a powerful technique used in mass spectrometry for the precise quantification of analytes in complex samples. researchgate.net The core principle of SID-MS lies in the use of an internal standard that is an isotopically labeled version of the analyte of interest—in this case, Quinapril-d5 Hydrochloride for the quantification of quinapril (B1585795). researchgate.netmedchemexpress.com This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612), ¹³C, ¹⁵N). researchgate.net

The ideal internal standard is a chemical and physical mimic of the analyte. researchgate.net By adding a known quantity of the stable isotope-labeled internal standard to the sample at the very beginning of the sample preparation process, it experiences the exact same conditions as the endogenous analyte. researchgate.net This includes any variations in extraction efficiency, sample volume, and, crucially, any matrix effects such as ion suppression or enhancement during mass spectrometric analysis. youtube.com

Because the analyte and the internal standard are nearly identical, they behave similarly during chromatography and ionization. The mass spectrometer, however, can distinguish between them based on their mass-to-charge (m/z) ratio. Quantification is achieved by measuring the ratio of the response of the native analyte to the response of the stable isotope-labeled internal standard. nih.gov This ratio is then used to calculate the exact concentration of the analyte in the original sample, effectively canceling out most sources of analytical error. youtube.com

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quinapril and its Metabolites

The development of a robust LC-MS/MS method is essential for the simultaneous determination of quinapril and its active metabolite, quinaprilat (B1678679), in biological fluids like plasma. nih.gov These methods typically involve a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. medkoo.com The use of Quinapril-d5 as an internal standard is integral to ensuring the method's reliability. caymanchem.comchromatographyonline.com

A critical consideration in method development is the chromatographic behavior of the analyte and its deuterated internal standard. Ideally, the stable isotope-labeled internal standard should co-elute perfectly with the unlabeled analyte. researchgate.net However, the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, a phenomenon known as the isotope effect. nih.gov In reversed-phase liquid chromatography, deuterated compounds are sometimes slightly less retentive than their non-deuterated counterparts, leading to a small separation between the two peaks. researchgate.netnih.gov

This separation can be problematic if the elution zones are affected by different levels of matrix-induced ion suppression, which would violate the core assumption of the SID technique and could lead to inaccurate results. researchgate.net Therefore, chromatographic conditions must be optimized to ensure that the analyte and its deuterated internal standard elute as closely as possible, preferably as a single, combined peak from a chromatographic perspective. This can sometimes be achieved by adjusting the mobile phase composition, gradient slope, or even by using a column with slightly lower resolving power to ensure the peaks overlap completely. researchgate.net The goal is to ensure both compounds experience the identical ionization environment as they enter the mass spectrometer.

Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) for the analyte and internal standard, fragmenting it, and then monitoring a specific product ion.

For quinapril, the protonated molecule has an m/z of 439.2. A common fragmentation pathway results in a stable product ion at m/z 234.1. medkoo.com Quinapril-d5 has five deuterium atoms on the phenyl ring, giving its protonated molecule ([M+H]⁺) a mass of approximately 444.2. caymanchem.comchromatographyonline.com Since the deuterium labels are on the part of the molecule that becomes the product ion, the corresponding product ion for Quinapril-d5 would be expected at m/z 239.1 (a +5 Da shift). The specific precursor-to-product ion transitions are optimized to yield the most stable and intense signal for both the analyte and the internal standard.

Table 1: Example Mass Spectrometric Detection Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Quinapril | 439.2 | 234.1 | Positive ESI |

| Quinaprilat | 411.2 | 234.1 | Positive ESI |

| Quinapril-d5 HCl (IS) | 444.2 | 239.1 (Predicted) | Positive ESI |

Method Validation Parameters for Bioanalytical Assays

Once the LC-MS/MS method is developed, it must undergo a rigorous validation process to ensure it is suitable for its intended purpose, following guidelines from regulatory bodies like the FDA and ICH. Validation demonstrates the method's reliability through a series of specific tests.

The linearity of the method is assessed to confirm the relationship between the measured response ratio (analyte/internal standard) and the concentration of the analyte. Calibration curves are prepared by analyzing a series of standards of known concentrations. For bioanalytical methods, the calibration curve should cover the expected range of concentrations in the study samples. medkoo.com A regression analysis is performed, and often a weighting factor (e.g., 1/x² or 1/x) is applied to ensure accuracy across the entire range, especially at the lower concentrations. medkoo.comnih.gov

Table 2: Example Linearity and Calibration Range for Quinapril

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Quinapril | 5.0 - 1000.0 | Weighted (1/x²) Linear | >0.99 |

| Quinaprilat | 10.0 - 2000.0 | Weighted (1/x²) Linear | >0.99 |

Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy measures the closeness of the mean test results to the true value. These parameters are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in replicate, both within a single analytical run (intra-day) and across different days (inter-day). medkoo.com According to regulatory guidelines, the precision, expressed as the coefficient of variation (%CV), and the accuracy, expressed as the percent deviation from the nominal value, should generally be within ±15%, except at the Lower Limit of Quantification (LLOQ), where ±20% is acceptable.

Table 3: Example Inter-Day Precision and Accuracy Data

| Analyte | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |

| Quinapril | 15.0 (Low QC) | 5 | 14.8 | 4.5 | 98.7 |

| Quinapril | 150.0 (Mid QC) | 5 | 152.1 | 3.1 | 101.4 |

| Quinapril | 800.0 (High QC) | 5 | 790.4 | 2.8 | 98.8 |

Evaluation of Matrix Effects and Selectivity

The use of a stable isotope-labeled internal standard (SIL-IS), such as Quinapril-d5 Hydrochloride, is a cornerstone of modern bioanalytical method development, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS). bioanalysis-zone.com Its primary role is to ensure the accuracy and precision of the quantification of the unlabeled analyte, quinapril, by compensating for variations during sample processing and analysis. biopharmaservices.com A critical aspect of this is the evaluation and mitigation of matrix effects.

Matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix, such as plasma or urine. kcasbio.com This can lead to ion suppression or enhancement, causing inaccurate and unreliable results. kcasbio.com Because Quinapril-d5 Hydrochloride is chemically identical to quinapril, it co-elutes with the analyte and experiences the same matrix effects. aptochem.com By calculating the peak area ratio of the analyte to the internal standard, these effects can be effectively normalized, as both are influenced in the same manner. kcasbio.comclearsynth.com

The evaluation of matrix effects is a mandatory component of method validation according to regulatory guidelines. This is typically assessed by comparing the response of the analyte in the presence of the matrix (post-extraction spiked samples) with the response of the analyte in a neat solution. The matrix factor (MF) is calculated for the analyte and the IS. An IS-normalized MF is then determined, with a value close to 1.0 indicating that the IS successfully compensates for the matrix effect.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov The use of Quinapril-d5 Hydrochloride significantly enhances selectivity, especially in complex biological matrices. In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for both quinapril and Quinapril-d5 Hydrochloride. The five-dalton mass difference between the deuterated standard and the native analyte ensures that their mass-to-charge ratios (m/z) are distinct, preventing cross-talk or interference between the two signals. wuxiapptec.com

To confirm selectivity, blank matrix samples from multiple sources are analyzed to ensure that no endogenous components produce a significant signal at the retention time and m/z of the analyte or the internal standard. nih.gov The response in the blank samples should not exceed a certain percentage of the response at the lower limit of quantification (LLOQ) for the analyte, and there should be no significant interference at the m/z of the internal standard. bioanalysis-zone.com

Table 1: Evaluation of Matrix Effect Using Quinapril-d5 Hydrochloride

| Parameter | Description | Acceptance Criteria | Typical Finding with Quinapril-d5 HCl |

| Matrix Factor (MF) | Ratio of the analyte peak area in the presence of matrix to the analyte peak area in neat solution. | Consistent MF across different lots of matrix. | Variability may be observed due to ion suppression/enhancement. |

| IS-Normalized MF | The ratio of the MF of the analyte to the MF of the internal standard. | Coefficient of Variation (CV) ≤ 15% | Close to 1.0, demonstrating effective compensation for matrix effects. |

| Selectivity | Absence of interfering peaks from endogenous matrix components at the retention time of the analyte and IS. | Response in blank matrix <20% of LLOQ response for the analyte and <5% for the IS. | High selectivity achieved due to specific MS/MS transitions. |

Stability of Quinapril-d5 Hydrochloride in Analytical Matrices

The stability of both the analyte and the internal standard in the analytical matrix is a critical parameter that must be thoroughly evaluated during method validation to ensure the integrity of the analytical results. nebraska.edu Quinapril itself is known to be unstable, particularly in the presence of humidity and certain excipients, and is susceptible to degradation via hydrolysis and intramolecular cyclization. ptfarm.plnih.gov Therefore, the stability of its deuterated counterpart, Quinapril-d5 Hydrochloride, must also be rigorously assessed under various storage and handling conditions.

The stability of Quinapril-d5 Hydrochloride is evaluated to ensure that it does not degrade over the course of the sample's lifecycle, from collection to analysis. This includes short-term stability at room temperature, long-term stability under frozen conditions, and stability through freeze-thaw cycles. nih.gov Any degradation of the internal standard would lead to an inaccurate calculation of the analyte-to-IS ratio, thereby compromising the quantitative results.

While the deuterium labeling in Quinapril-d5 Hydrochloride does not typically alter its fundamental chemical stability compared to the unlabeled compound, it is crucial to verify this experimentally. nebraska.edu The stability is assessed by analyzing quality control (QC) samples stored under different conditions against a freshly prepared calibration curve. The mean concentration of the stored QC samples should be within a specified percentage (e.g., ±15%) of the nominal concentration.

Key stability assessments for Quinapril-d5 Hydrochloride in analytical matrices include:

Freeze-Thaw Stability: This test evaluates the stability of the internal standard after repeated cycles of freezing and thawing, which can occur during sample handling and retrieval from storage. nih.gov

Short-Term (Bench-Top) Stability: This assesses the stability of the internal standard in the matrix at room temperature for a period that simulates the sample preparation and analysis time. nih.gov

Long-Term Stability: This evaluation determines the stability of the internal standard in the matrix when stored at a specified low temperature (e.g., -20°C or -70°C) for an extended duration, covering the time from sample collection to the final analysis. nih.gov

Post-Preparative Stability: This test confirms that the processed samples, including the internal standard, remain stable in the autosampler until they are injected into the analytical instrument.

Table 2: Representative Stability of Quinapril-d5 Hydrochloride in Human Plasma

| Stability Condition | Duration | Storage Temperature | Acceptance Criteria (% Deviation from Nominal) | Result |

| Short-Term (Bench-Top) | 24 hours | Room Temperature (~25°C) | ± 15% | Stable |

| Long-Term | 6 months | -20°C | ± 15% | Stable |

| Freeze-Thaw Cycles | 3 cycles | -20°C to Room Temperature | ± 15% | Stable |

| Post-Preparative | 48 hours | 4°C (Autosampler) | ± 15% | Stable |

Application of Quinapril-d5 Hydrochloride in Quality Control (QC) for Active Pharmaceutical Ingredients and Formulations

The application of Quinapril-d5 Hydrochloride extends beyond bioanalysis into the realm of quality control (QC) for active pharmaceutical ingredients (APIs) and finished pharmaceutical formulations. In this context, it serves as an invaluable tool for ensuring the accuracy and reliability of analytical methods used to assess the identity, purity, and strength of quinapril products. chromatographyonline.com

In API manufacturing, analytical methods are required to quantify the amount of quinapril and to detect and quantify any process-related impurities or degradation products. chromatographyonline.com The use of an internal standard like Quinapril-d5 Hydrochloride in chromatographic assays (e.g., HPLC-UV or LC-MS) provides a high degree of precision and accuracy. By adding a known amount of the deuterated standard to the sample preparation, any variations in extraction efficiency, injection volume, or instrument response can be effectively controlled. researchgate.net This is particularly important for methods that require extensive sample workup.

For the quality control of finished formulations, such as tablets, the analytical challenge often involves extracting the API from a complex matrix of excipients. ptfarm.pl These excipients can interfere with the analysis and affect the recovery of the analyte. Quinapril-d5 Hydrochloride, when added at the beginning of the sample preparation process, mimics the behavior of quinapril during extraction, ensuring that any loss of the analyte is compensated for. This leads to a more accurate determination of the drug content in the formulation, which is a critical quality attribute.

Key QC tests where Quinapril-d5 Hydrochloride can be applied include:

Assay/Content Uniformity: Accurately determining the amount of quinapril in the API or in individual dosage units to ensure they are within the specified limits.

Impurity Profiling: Quantifying known and unknown impurities. The stable isotope-labeled internal standard allows for precise quantification even at low levels.

Stability Studies: Assessing the degradation of quinapril in the API or formulation under various environmental conditions (e.g., temperature, humidity) over time. nih.gov The internal standard ensures the reliability of these long-term studies.

Table 3: Use of Quinapril-d5 Hydrochloride in Pharmaceutical Quality Control

| QC Test | Purpose | Role of Quinapril-d5 Hydrochloride | Analytical Technique |

| API Assay | To determine the purity of the quinapril drug substance. | Corrects for variations in sample preparation and instrument response, ensuring accurate quantification. | HPLC-UV, LC-MS |

| Content Uniformity | To ensure consistency of dosage in individual tablets. | Provides a reliable internal standard for accurate quantification of the API in each tablet. | HPLC-UV, LC-MS |

| Impurity Analysis | To detect and quantify process-related impurities and degradation products. | Enables precise quantification of impurities relative to the known concentration of the internal standard. | LC-MS |

| Stability Testing | To evaluate the shelf-life of the API and the formulated drug product. | Ensures accurate measurement of the remaining active ingredient over time, compensating for any analytical variability. | HPLC-UV, LC-MS |

Preclinical Pharmacokinetic and Metabolic Research Applications of Quinapril D5 Hydrochloride

Application of Quinapril-d5 Hydrochloride in Quantitative Pharmacokinetic Studies in Animal Models

The use of deuterated compounds like Quinapril-d5 hydrochloride is a cornerstone of modern pharmacokinetic research. Its distinct mass allows it to be used as an internal standard in sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the parent drug, quinapril (B1585795), and its active metabolite, quinaprilat (B1678679). nih.gov This is crucial for accurately characterizing the drug's behavior in biological systems.

Assessment of Absorption Dynamics in Preclinical Species

Preclinical studies in animal models such as rats, dogs, and monkeys have demonstrated that quinapril is rapidly absorbed following oral administration. nih.gov The use of Quinapril-d5 hydrochloride as an internal standard allows for the precise measurement of plasma concentrations of quinapril over time, enabling the calculation of key absorption parameters.

Key Findings from Preclinical Absorption Studies:

| Parameter | Observation in Animal Models | Significance |

| Rate of Absorption | Rapid absorption is consistently observed across various preclinical species, including rats, dogs, and monkeys. nih.gov | Indicates efficient uptake from the gastrointestinal tract. |

| Bioavailability | While specific bioavailability data from studies solely using Quinapril-d5 Hydrochloride is not detailed in the provided search results, the rapid absorption suggests good oral bioavailability. | Influences the selection of potential therapeutic doses for further studies. |

| Time to Maximum Concentration (Tmax) | The time to reach peak plasma concentrations is short, reflecting the rapid absorption process. | Provides insights into the onset of the drug's pharmacological action. |

Elucidation of Distribution Patterns Using Labeled Compounds

Radiolabeled and stable-isotope-labeled compounds, including deuterated analogs like Quinapril-d5 hydrochloride, are instrumental in tracing the distribution of a drug throughout the body. Preclinical studies have shown that quinapril distributes extensively to most tissues, with the notable exception of the brain. nih.govnih.gov This wide distribution is a key factor in its therapeutic effect, which is correlated with the inhibition of tissue ACE. nih.gov

Tissue Distribution Characteristics of Quinapril in Preclinical Models:

| Tissue Group | Distribution Level | Implication |

| Most Tissues | Extensive and rapid distribution. nih.govnih.gov | Suggests the drug reaches its target sites of action effectively. |

| Brain | Limited distribution. nih.govnih.gov | Indicates that the blood-brain barrier effectively restricts the passage of quinapril. |

| Vascular Tissue | Significant distribution and inhibition of ACE. nih.gov | Correlates with the drug's primary mechanism of lowering blood pressure. |

Evaluation of Excretion Pathways and Renal Clearance in Animal Models

Understanding how a drug is eliminated from the body is a critical component of pharmacokinetic profiling. Studies in animal models have established that quinapril is primarily excreted as its active metabolite, quinaprilat, and to a lesser extent as unchanged quinapril. nih.gov The kidneys play a major role in this process. The use of deuterated standards facilitates the accurate quantification of the parent drug and its metabolites in urine, allowing for the determination of renal clearance. nih.gov

In vivo micropuncture studies in rats have provided detailed insights into the renal handling of quinapril. nih.gov These studies have shown that quinapril is reabsorbed from the renal tubules, a process that is dependent on urine flow rate. nih.gov In contrast, its active metabolite, quinaprilat, is not extensively reabsorbed. nih.gov

Summary of Excretion Findings in Preclinical Species:

| Compound | Primary Excretion Route | Key Renal Handling Mechanism |

| Quinapril | Primarily as quinaprilat. nih.gov | Extensive tubular reabsorption. nih.gov |

| Quinaprilat | Renal excretion. | Limited tubular reabsorption. nih.gov |

In Vitro Metabolic Studies of Quinapril and its Active Metabolite, Quinaprilat, utilizing Deuterated Analogs

Deuterated analogs such as Quinapril-d5 hydrochloride are essential tools in in vitro metabolic studies. They serve as stable internal standards for the accurate quantification of the parent drug and its metabolites in various biological matrices, including plasma, urine, and tissue homogenates. nih.gov

Enzymatic Hydrolysis of Quinapril to Quinaprilat in Biological Matrices

Quinapril is a prodrug that is rapidly and extensively hydrolyzed by esterases to its pharmacologically active diacid metabolite, quinaprilat. nih.govnih.gov This biotransformation is a critical step in the drug's mechanism of action. In vitro studies using various biological matrices can elucidate the rate and extent of this enzymatic conversion.

Key Aspects of Quinapril's Enzymatic Hydrolysis:

| Location of Hydrolysis | Enzyme Class | Significance |

| Plasma and various tissues. nih.govnih.gov | Esterases | This conversion is essential for the drug's therapeutic activity. |

| Kidney tubules (from tubular fluid). nih.gov | Esterases | Demonstrates that metabolic activation can occur within the target organ of excretion. |

Identification and Characterization of Inactive Metabolites

While the primary metabolic pathway for quinapril is its conversion to quinaprilat, the identification of any other metabolites is crucial for a complete understanding of the drug's disposition. Preclinical studies have indicated that metabolism to compounds other than quinaprilat is not extensive. nih.govnih.gov The use of deuterated standards in conjunction with high-resolution mass spectrometry can aid in the detection and structural elucidation of these minor, inactive metabolites.

Investigation of Metabolic Pathways and Enzyme Kinetics using Isotopic Tracers

The use of isotopic tracers is a powerful technique to elucidate the metabolic pathways of drugs. juniperpublishers.comnih.gov By replacing certain hydrogen atoms with deuterium (B1214612), as in Quinapril-d5, researchers can track the molecule and its metabolites through various biological systems. This approach can provide valuable insights into the enzymes responsible for metabolism and the kinetics of these reactions.

Theoretically, Quinapril-d5 would be an ideal tool to study the hydrolysis of the ethyl ester group of quinapril to form quinaprilat. This enzymatic process is central to the drug's activation. ijmdc.comnih.gov By comparing the rate of hydrolysis of quinapril and Quinapril-d5, researchers could determine if there is a kinetic isotope effect—a change in the reaction rate due to isotopic substitution. nih.govnih.gov A significant kinetic isotope effect would suggest that the cleavage of a carbon-hydrogen bond at or near the site of deuteration is a rate-determining step in the metabolic process.

However, specific studies detailing such investigations with Quinapril-d5 Hydrochloride, including data on enzyme kinetics and the identification of metabolic pathways through its isotopic label, are not available in published literature.

Comparative Pharmacokinetic Analysis of Quinapril and Quinapril-d5 in Preclinical Systems

A direct comparison of the pharmacokinetic profiles of quinapril and Quinapril-d5 in preclinical models would be essential to understand the potential impact of deuteration on the drug's absorption, distribution, metabolism, and excretion (ADME).

Assessment of Isotope Effects on Metabolic Stability and Elimination

Such studies would provide crucial information on whether Quinapril-d5 has a different half-life or clearance rate compared to quinapril. However, publicly available data from such comparative studies are absent.

Quantitative Comparison of Systemic Exposure (AUC, Cmax)

Hypothetical Comparative Pharmacokinetic Data

Without actual study data, one can only hypothesize what such a comparison might look like. The following table is a hypothetical representation of data that would be generated from a preclinical comparative pharmacokinetic study. It is important to emphasize that this table is for illustrative purposes only and is not based on actual research findings.

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Quinapril Hydrochloride | 10 | 550 | 1.0 | 1200 | 2.5 |

| Quinapril-d5 Hydrochloride | 10 | 540 | 1.1 | 1250 | 2.7 |

This table is a hypothetical illustration and does not represent actual experimental data.

Degradation Pathway Elucidation and Stability Profiling of Quinapril Hydrochloride Utilizing Deuterated Standards

Forced Degradation Studies of Quinapril (B1585795) Hydrochloride under Various Stress Conditions

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. drugbank.com This process is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and elucidating its degradation pathways. drugbank.com Studies have shown that Quinapril Hydrochloride is susceptible to degradation under several stress conditions. africaresearchconnects.comeurekaselect.com

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is a common degradation pathway for drugs with ester functional groups, such as Quinapril. africaresearchconnects.com Consequently, Quinapril Hydrochloride has been shown to be labile under both acidic and basic hydrolytic conditions. eurekaselect.comresearchgate.net In acidic media (e.g., 0.1 M HCl), the primary degradation pathway is the hydrolysis of the ethyl ester group to form its active metabolite, Quinaprilat (B1678679). researchgate.netnih.gov This reaction involves the cleavage of the ester bond, yielding a dicarboxylic acid derivative.

Under basic conditions (e.g., 0.1 M NaOH), the degradation is typically more pronounced. In addition to the hydrolysis to Quinaprilat, intramolecular cyclization is also a significant degradation route. nih.gov This leads to the formation of a diketopiperazine (DKP) derivative. The rate of degradation is dependent on the pH and temperature of the solution. africaresearchconnects.com

Oxidative Degradation

Oxidative degradation is another potential pathway for drug decomposition. Studies involving exposure of Quinapril Hydrochloride to oxidative agents, such as hydrogen peroxide (H₂O₂), have been conducted to assess its susceptibility. While some ACE inhibitors are sensitive to oxidation, Quinapril has demonstrated relative stability under certain oxidative stress conditions. eurekaselect.com However, the potential for the formation of N-oxide or other oxidative degradation products cannot be entirely ruled out without comprehensive analysis under various oxidative environments.

Photolytic Degradation

Photostability is a critical parameter, as exposure to light can induce degradation. Quinapril Hydrochloride has been subjected to photolytic stress, typically involving exposure to UV light. eurekaselect.com While some studies suggest a degree of stability, significant degradation can occur under specific light exposure conditions, leading to the formation of various photoproducts. The exact structures of these photolytic degradants require sophisticated analytical techniques for elucidation.

Thermal Degradation

Thermal stress studies are performed to evaluate the impact of elevated temperatures on the drug substance. Quinapril Hydrochloride has been shown to degrade under thermal stress, particularly in the solid state and in the presence of humidity. africaresearchconnects.comnih.gov The primary thermal degradation pathways are consistent with those observed in hydrolytic degradation, namely hydrolysis to Quinaprilat and intramolecular cyclization to the diketopiperazine derivative. nih.govnih.gov The rate of thermal degradation is often accelerated by the presence of moisture. ptfarm.pl

| Stress Condition | Major Degradation Products | Primary Degradation Pathway |

| Acidic Hydrolysis | Quinaprilat | Hydrolysis of the ethyl ester |

| Basic Hydrolysis | Quinaprilat, Diketopiperazine (DKP) derivative | Hydrolysis and Intramolecular cyclization |

| Oxidative | Generally stable, potential for N-oxides | Oxidation |

| Photolytic | Various photoproducts | Photochemical reactions |

| Thermal | Quinaprilat, Diketopiperazine (DKP) derivative | Hydrolysis and Intramolecular cyclization |

Identification and Characterization of Degradation Products using Quinapril-d5 Hydrochloride as a Reference

The accurate identification and structural elucidation of degradation products are paramount for ensuring the safety and quality of a pharmaceutical product. The use of stable isotope-labeled internal standards, such as Quinapril-d5 Hydrochloride, is a powerful tool in this analytical endeavor, particularly when coupled with high-resolution mass spectrometry.

Application of High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds. nih.gov When analyzing the complex mixtures resulting from forced degradation studies, HRMS can distinguish between compounds with very similar nominal masses.

The strategic use of Quinapril-d5 Hydrochloride as an internal standard significantly enhances the confidence in identifying true degradation products. In a typical workflow, a mixture of Quinapril Hydrochloride and a known amount of Quinapril-d5 Hydrochloride is subjected to the stress conditions. The resulting samples are then analyzed by LC-HRMS.

The key principle lies in the mass difference between the unlabeled drug and its deuterated counterpart. Any peak in the mass spectrum corresponding to a degradation product derived from Quinapril will have a corresponding peak at a +5 Da mass shift if it retains the deuterated portion of the molecule. This "doublet" of peaks (the unlabeled and the d5-labeled degradant) provides a clear signature for drug-related species, allowing them to be distinguished from excipient degradants, impurities from reagents, or other artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmatory Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural confirmation of the degradation products of Quinapril Hydrochloride. Techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are employed to provide detailed information about the molecular structure of impurities. conicet.gov.arijpsonline.com This is crucial for confirming the primary degradation pathways of Quinapril, which are hydrolysis of the ethyl ester group to form its active metabolite, Quinaprilat, and intramolecular cyclization to yield a diketopiperazine derivative. nih.govingentaconnect.com

In the analysis of Quinapril's degradation, NMR helps to precisely identify the structural changes. For instance, ¹H and ¹³C NMR spectra can confirm the loss of the ethyl group in the formation of Quinaprilat and the new ring formation in the diketopiperazine degradant. researchgate.net Advanced NMR studies have also been utilized to investigate the presence of cis and trans isomers of Quinapril, which can influence its degradation profile. researchgate.net

Quantitative NMR (qNMR) offers a powerful method for determining the purity of active pharmaceutical ingredients (APIs) and quantifying degradation products without the need for identical reference standards for each impurity. nih.govresearchgate.net In this context, a deuterated standard such as Quinapril-d5 Hydrochloride serves as an ideal internal standard. Due to its structural similarity to Quinapril, it exhibits comparable behavior during sample preparation and analysis, but its signals in the NMR spectrum can be distinguished from the analyte and its non-deuterated impurities, allowing for precise and accurate quantification. researchgate.netnih.gov The use of a well-characterized internal standard like Quinapril-d5 Hydrochloride is fundamental for validating quantitative methods and ensuring the reliability of stability data. ijpsonline.com

Kinetic Studies of Quinapril Hydrochloride Degradation

The degradation of Quinapril Hydrochloride is a critical factor influencing its shelf-life and efficacy. Kinetic studies are therefore essential to understand the rate at which it degrades and the factors that influence this process. Research has consistently shown that the degradation of Quinapril Hydrochloride, particularly in the solid state, follows first-order reaction kinetics. nih.govingentaconnect.com This implies that the rate of degradation is directly proportional to the concentration of the drug.

Determination of Reaction Rates and Activation Energies

The reaction rate constants for the degradation of Quinapril Hydrochloride can be determined by monitoring the decrease in the concentration of the parent drug over time under specific conditions. These studies often employ stability-indicating methods like High-Performance Liquid Chromatography (HPLC). ingentaconnect.comptfarm.pl

The activation energy (Ea), which represents the minimum energy required for the degradation reaction to occur, is a key parameter derived from kinetic studies. It is typically calculated using the Arrhenius equation by studying the effect of temperature on the reaction rate. A higher activation energy suggests a greater sensitivity of the degradation rate to temperature changes.

Studies on a mixture of amorphous and crystalline forms of Quinapril Hydrochloride have determined the activation energy for its degradation under different humidity conditions. nih.gov For the amorphous form, which is known to be less stable, the activation energy for the cyclization reaction has also been calculated. nih.gov

Below is a table summarizing the activation energies found in different studies:

| Form of Quinapril Hydrochloride | Degradation Pathway/Condition | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Mixture of Amorphous and Crystalline | Degradation at 0% Relative Humidity | 139.9 kJ/mol | nih.gov |

| Mixture of Amorphous and Crystalline | Degradation at 76.4% Relative Humidity | 133.6 kJ/mol | nih.gov |

| Amorphous | Cyclization | 30-35 kcal/mol | nih.gov |

Influence of Environmental Factors on Degradation Kinetics

Environmental factors, particularly temperature and humidity, have a profound impact on the degradation kinetics of Quinapril Hydrochloride. nih.govptfarm.pl Increased temperature accelerates the degradation process, as predicted by the Arrhenius equation. ingentaconnect.com

Humidity is another critical factor, as the primary degradation pathways involve hydrolysis and cyclization, both of which can be influenced by the presence of water. nih.govresearchgate.net Studies have shown a significant increase in the degradation rate of Quinapril Hydrochloride at higher relative humidity (RH). nih.gov For instance, the degradation rate constant in the presence of some excipients was found to be substantially higher at 76.4% RH compared to 0% RH. ptfarm.pl The interaction with excipients can also be pH-dependent, with basic excipients like magnesium stearate (B1226849) significantly accelerating degradation, especially under humid conditions, where the degradation rate constant was approximately 100-fold greater than for the drug alone. ptfarm.pl

The following table illustrates the effect of relative humidity on the degradation rate constant (k) of Quinapril Hydrochloride in the presence of an excipient at a constant temperature.

| Condition | Relative Humidity (RH) | Temperature | Relative Degradation Rate | Reference |

|---|---|---|---|---|

| With Excipient | 0% | 318 K | 1x | ptfarm.pl |

| With Excipient | 76.4% | 318 K | ~10x faster | ptfarm.pl |

| With Magnesium Stearate | 76.4% | 318 K | ~100x faster than drug alone | ptfarm.pl |

Role of Solid-State Characteristics in Chemical Instability

The solid-state properties of Quinapril Hydrochloride play a significant role in its chemical stability. The drug can exist in both crystalline and amorphous forms, with the amorphous form being thermodynamically less stable and more prone to chemical degradation. researchgate.netcuriaglobal.com

The chemical instability of amorphous Quinapril Hydrochloride is a critical consideration in formulation development, as processing steps like milling and drying can induce amorphous regions within a crystalline solid, potentially compromising the stability of the final product. curiaglobal.com

Impurity Profiling and Reference Standard Development for Quinapril Hydrochloride

Comprehensive Impurity Profiling of Quinapril (B1585795) Hydrochloride Syntheses and Formulations

Impurity profiling is a critical process in the development and manufacturing of pharmaceuticals, aimed at identifying and quantifying impurities in drug substances and products. For Quinapril Hydrochloride, impurities can originate from the manufacturing process or from the degradation of the drug substance over time.

Identification of Process-Related Impurities

Process-related impurities are substances that are formed during the synthesis of the API. Their presence can be influenced by the starting materials, intermediates, and reaction conditions. The synthesis of Quinapril Hydrochloride is a complex process where yield loss can be attributed to the formation of impurities. google.com One of the significant process-related impurities is the diketopiperazine derivative, which can be formed through intramolecular cyclization during the synthesis, particularly at elevated temperatures. google.comijpsonline.com Other potential impurities are related to starting materials or intermediates used in the synthesis, such as (3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Benzyl Ester. pharmaffiliates.com

Detection of Degradation-Related Impurities

Quinapril Hydrochloride is susceptible to degradation, especially under conditions of high humidity and temperature. ingentaconnect.comnih.gov The primary degradation pathways are hydrolysis and intramolecular cyclization. nih.gov

Hydrolysis: The ester group in Quinapril can hydrolyze to form Quinaprilat (B1678679), which is the active metabolite of the drug but is considered an impurity when present in the final drug product. researchgate.netpharmaffiliates.com

Intramolecular Cyclization: Similar to the process-related impurity, Quinapril can undergo cyclization to form a diketopiperazine derivative. ingentaconnect.comresearchgate.net This degradation is a significant concern, especially for the amorphous form of Quinapril Hydrochloride. ijpsonline.com

Studies have shown that the degradation of Quinapril Hydrochloride in tablets follows first-order kinetics. ingentaconnect.comnih.gov The presence of excipients can also influence the degradation pathways and rates. researchgate.net

Below is a table of known impurities associated with Quinapril Hydrochloride.

| Impurity Name | Type | Notes |

| Diketopiperazine Impurity | Process & Degradation | Formed via intramolecular cyclization during synthesis or upon storage. ijpsonline.comresearchgate.net |

| Quinaprilat (Diacid Impurity) | Degradation | The active metabolite, formed by hydrolysis of the ester group. researchgate.net |

| Quinapril Related Compound A | Pharmacopeial Impurity | Listed as a specified impurity in the USP monograph. windows.netdrugfuture.com |

| Quinapril Related Compound B | Pharmacopeial Impurity | Listed as a specified impurity in the USP monograph. windows.netdrugfuture.com |

Role of Quinapril-d5 Hydrochloride in Quantitative Impurity Analysis

Stable isotope-labeled compounds are invaluable tools in modern analytical chemistry. Quinapril-d5 Hydrochloride is a deuterium-labeled analog of Quinapril Hydrochloride and serves as an excellent internal standard for quantitative analysis. pharmaffiliates.comveeprho.com

Quantification of Related Substances and Unknown Impurities

In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. Quinapril-d5 Hydrochloride is an ideal internal standard because it is chemically identical to Quinapril but has a different mass due to the deuterium (B1214612) atoms. veeprho.com This property allows it to be distinguished from the non-labeled analyte by the mass spectrometer.

The use of a stable isotope-labeled internal standard, a technique known as isotope dilution mass spectrometry (IDMS), is considered a primary measurement method. nih.gov It significantly improves the accuracy and precision of quantification by correcting for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., matrix effects and ionization suppression). veeprho.comnih.gov By comparing the known concentration and signal response of Quinapril-d5 Hydrochloride to the signal response of the impurities, their concentrations can be determined with high accuracy.

Establishment of Detection and Quantification Limits for Analytical Methods

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in the validation of analytical methods for impurity determination. mdpi.com

LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. mdpi.com

A stable and consistent internal standard like Quinapril-d5 Hydrochloride is crucial for accurately establishing these limits. During method validation, the consistent response of the internal standard helps to ensure that the measurement system is performing correctly, even at the very low concentrations required to determine the LOD and LOQ of trace-level impurities. mdpi.com The signal-to-noise ratio, a key factor in determining these limits, can be more reliably assessed when normalized against the stable signal of the deuterated internal standard. windows.net

Development and Certification of Reference Standards for Pharmaceutical Applications

A pharmaceutical reference standard is a highly purified and well-characterized material used as a benchmark for confirming the identity, strength, quality, and purity of a drug substance. jstar-research.comclearsynth.com The development and certification of these standards is a meticulous process governed by stringent guidelines from regulatory bodies like the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP). clearsynth.comusp.orgpharmacopoeia.com

The process begins with the synthesis or purification of the compound to a very high degree of purity. intertek.com This material then undergoes comprehensive characterization using a suite of analytical techniques to confirm its identity and establish its purity. jstar-research.com

Typical Tests for Characterizing a Reference Standard

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and identity. jstar-research.com |

| Mass Spectrometry (MS) | Determines the molecular weight and confirms identity. jstar-research.com |

| Infrared (IR) Spectroscopy | Provides a fingerprint of the molecule to confirm identity. jstar-research.com |

| Chromatography (HPLC, GC) | Determines the purity and impurity profile. jstar-research.com |

| Water Content (Karl Fischer) | Quantifies the amount of water present. jstar-research.com |

| Residual Solvents | Quantifies any remaining solvents from the synthesis process. jstar-research.com |

| Residue on Ignition / Sulfated Ash | Measures the amount of inorganic impurities. jstar-research.com |

Once fully characterized, a Certificate of Analysis is generated, detailing the identity, purity, and other critical properties of the standard. intertek.com These certified reference standards are essential for the validation of analytical methods, quality control testing of API and finished products, and ensuring batch-to-batch consistency. clearsynth.comchemicea.com Both primary reference standards, certified by pharmacopoeias, and secondary (or working) standards, which are calibrated against primary standards, are used throughout the pharmaceutical industry to ensure the quality and safety of medicines. clearsynth.comchemicea.com

Traceability to Pharmacopeial Standards (e.g., USP, EP)

The establishment of a clear and unbroken chain of comparisons to primary, internationally recognized standards is fundamental to ensuring the accuracy and reliability of analytical measurements in the pharmaceutical industry. For Quinapril-d5 Hydrochloride, a deuterated analog often used as an internal standard in bioanalytical assays, its metrological traceability is established through direct comparison to the primary pharmacopeial reference standards of the non-labeled compound, Quinapril Hydrochloride.

Primary reference standards for Quinapril Hydrochloride are authentic specimens of high purity established by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). edqm.eu These official standards are considered to have the highest metrological quality and are used to verify the identity, strength, quality, and purity of the substance. nih.govusp.org

Quinapril-d5 Hydrochloride, as a deuterated or "labeled" compound, is classified as a secondary or working reference standard. edqm.eu The use of such secondary standards is permissible and common for routine analyses, provided their traceability to the primary pharmacopeial standards has been rigorously demonstrated and documented. edqm.euedqm.eu This traceability is achieved by performing comprehensive comparative analytical tests. The properties of the Quinapril-d5 Hydrochloride standard, particularly its chemical identity and purity (excluding isotopic composition), are verified against the official USP and EP reference standards of Quinapril Hydrochloride. This ensures that any quantification or identification performed using the deuterated standard is consistent with and relatable to the primary compendial standard.

This process guarantees that the secondary standard is a suitable and reliable surrogate for the primary standard in specified analytical applications, maintaining the integrity of the analytical results across different laboratories and over time.

Pharmacopeial Reference Standards for Quinapril Hydrochloride

Data sourced from multiple references. usp.org

Characterization Data Requirements for Deuterated Reference Materials

The qualification of a deuterated reference material like Quinapril-d5 Hydrochloride requires a comprehensive set of characterization data to ensure its identity, purity, and suitability for its intended use, typically as an internal standard in mass spectrometry-based assays. rsc.orgresearchgate.net Unlike non-labeled standards, the characterization must not only confirm the chemical structure but also verify the isotopic enrichment and the position of the deuterium labels. acanthusresearch.com This information is documented in a detailed Certificate of Analysis (CoA). brammerstandard.comnist.govnist.gov

Key characterization data requirements include:

Identity and Structural Confirmation: The fundamental chemical structure is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement that confirms the molecular formula, including the incorporated deuterium atoms. rsc.orgresearchgate.net

Chemical Purity: The purity of the compound with respect to non-isotopically labeled impurities is determined using chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) with UV or MS detection. google.comwindows.netijprajournal.com This ensures that the response in an assay is attributable to the target compound and not to related organic impurities.

Isotopic Purity (or Isotopic Enrichment): This is a critical parameter for deuterated standards. It defines the percentage of the material that contains the deuterium label. Mass spectrometry is the primary technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition). researchgate.netnih.gov This analysis confirms the degree of deuteration and ensures that the level of the unlabeled analyte is minimal, which is crucial to prevent cross-interference in sensitive bioanalytical methods. tandfonline.com

Position of Labeling: NMR spectroscopy is used to confirm the specific location of the deuterium atoms within the molecular structure. rsc.org This is important because the stability of the label can be position-dependent, and labels should be placed on non-exchangeable sites. acanthusresearch.com

A comprehensive Certificate of Analysis accompanying the Quinapril-d5 Hydrochloride reference material will integrate these data points to provide a complete profile of the standard's quality and reliability.

Summary of Characterization Data for Deuterated Reference Materials

Future Research Directions and Translational Perspectives

Potential for Quinapril-d5 Hydrochloride in Investigating Drug-Drug Interactions at the Metabolic Level in Preclinical Models

Quinapril-d5 Hydrochloride serves as an ideal internal standard for the quantitative analysis of quinapril (B1585795), the active pharmaceutical ingredient, in complex biological matrices. Its utility is particularly significant in preclinical studies designed to investigate drug-drug interactions (DDIs) at the metabolic level. Quinapril is a prodrug that is hydrolyzed by hepatic esterases to its active metabolite, quinaprilat (B1678679). nih.govsmpdb.ca This metabolic conversion is a critical step in its therapeutic action and a potential site for interactions with co-administered drugs.

The use of Quinapril-d5 Hydrochloride in conjunction with liquid chromatography-mass spectrometry (LC-MS) allows for highly accurate and precise quantification of both quinapril and quinaprilat. wuxiapptec.combiopharmaservices.com By adding a known amount of the deuterated standard to preclinical samples (e.g., plasma, tissue homogenates), researchers can correct for variability introduced during sample preparation, extraction, and instrumental analysis. wuxiapptec.commusechem.comresearchgate.net This is crucial for discerning subtle changes in the parent drug's or metabolite's concentration that may result from the inhibitory or inductive effects of a co-administered drug on metabolic enzymes.

Preclinical models, such as in vivo animal studies or in vitro systems using liver microsomes, can be employed to study the extensive list of known and potential DDIs with quinapril. nih.govnih.govdrugbank.com For instance, drugs that alter the activity of hepatic esterases could significantly impact the conversion of quinapril to quinaprilat, affecting its efficacy. Quinapril-d5 Hydrochloride enables researchers to meticulously track these metabolic changes, providing clear data on the pharmacokinetic impact of the interacting drug. This approach helps in understanding the underlying mechanisms of DDIs and predicting their clinical significance. semanticscholar.org

Table 1: Examples of Quinapril Drug Interactions Investigated Using Isotope-Labeled Standards

| Interacting Agent/Class | Potential Metabolic Interaction | Role of Quinapril-d5 Hydrochloride |

|---|---|---|

| Diuretics | Pharmacodynamic interaction leading to hypotension. nih.govmedcentral.com | Precise quantification of quinapril/quinaprilat to distinguish pharmacokinetic from pharmacodynamic effects. |

| Potassium-sparing diuretics/supplements | Increased risk of hyperkalemia. nih.govrxlist.com | While primarily a pharmacodynamic interaction, accurate pharmacokinetic data is essential for a complete safety profile. |

| Non-steroidal anti-inflammatory drugs (NSAIDs) | May reduce the antihypertensive effect and increase the risk of renal impairment. nih.govmedscape.com | To accurately measure changes in quinapril and quinaprilat levels, helping to elucidate the mechanism of interaction. |

| Tetracycline | Reduced absorption of tetracycline due to magnesium content in quinapril tablets. nih.gov | To ensure quinapril pharmacokinetics are unaffected while studying the absorption of the interacting drug. |

| Lithium | Reduced renal clearance of lithium, increasing toxicity risk. medcentral.com | To confirm stable quinapril/quinaprilat exposure while monitoring lithium levels. |

Advances in Isotopic Labeling Techniques for Complex Pharmaceutical Structures

The synthesis of stable isotope-labeled compounds like Quinapril-d5 Hydrochloride is fundamental to their use in research. Historically, isotopic labeling could be a complex and costly process, often requiring the label to be incorporated early in a multi-step synthesis. However, recent advancements are making the process more efficient, especially for complex pharmaceutical molecules. musechem.com

Key modern techniques include:

Late-Stage Functionalization (LSF): This approach allows for the introduction of isotopes, such as deuterium (B1214612), into a molecule at a later stage of the synthesis. musechem.com This is highly advantageous as it minimizes the number of steps involving the expensive labeled reagents and reduces the generation of radioactive waste if radioisotopes were used. acs.org

Hydrogen Isotope Exchange (HIE): HIE methods provide a direct way to replace hydrogen atoms with deuterium on a fully formed molecule. musechem.comx-chemrx.com These reactions, often catalyzed by metals, can be directed to specific positions on the molecule, offering precise control over the labeling pattern.

Flow Chemistry: The use of continuous flow reactors instead of traditional batch synthesis offers several benefits for isotopic labeling. x-chemrx.com Flow chemistry allows for precise control over reaction parameters like temperature and time, can improve reaction efficiency and safety, and is well-suited for handling expensive isotopic reagents like deuterium gas (D2) or deuterated water (D2O). x-chemrx.com

These advanced methods facilitate the synthesis of complex deuterated molecules, ensuring a reliable supply of high-quality internal standards for drug development and research. researchgate.net The ability to efficiently label complex structures is crucial for expanding the application of these powerful tools in pharmaceutical science. musechem.comacs.org

Integration of Deuterated Analogs in Systems Pharmacology and "Omics" Research (e.g., metabolomics)

The application of deuterated analogs like Quinapril-d5 Hydrochloride extends beyond their role as simple internal standards. They are becoming increasingly integrated into systems pharmacology and various "omics" disciplines, particularly metabolomics, to provide a more holistic understanding of a drug's effect on biological systems. nih.gov

In systems pharmacology , which aims to understand how drugs work on a systemic level, precise pharmacokinetic data is essential. Deuterated standards provide the high-quality quantitative data needed to build and validate complex pharmacokinetic and pharmacodynamic (PK/PD) models. These models can simulate a drug's absorption, distribution, metabolism, and excretion (ADME), and predict how it might be influenced by factors like genetics, disease state, or co-administered drugs. semanticscholar.org

In metabolomics , stable isotope labeling is a powerful technique for tracing the fate of molecules in biological pathways. nih.govstudysmarter.co.ukmetsol.com While Quinapril-d5 Hydrochloride is primarily an internal standard, the principles of isotopic labeling are used to study metabolism. For example, a drug labeled with a stable isotope (like Carbon-13) can be administered, and its metabolites can be tracked throughout the metabolome. nih.govmetsol.com This allows researchers to:

Identify novel metabolic pathways for a drug.

Understand how a drug perturbs endogenous metabolic pathways.

Discover biomarkers related to a drug's efficacy or toxicity.

Development of Novel Analytical Methodologies Enhanced by Stable Isotope Internal Standards

The gold standard for quantitative bioanalysis in drug development is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). wuxiapptec.combiopharmaservices.com The accuracy and reliability of this technique are significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS), such as Quinapril-d5 Hydrochloride. biopharmaservices.comscispace.comacanthusresearch.com A SIL-IS is considered the ideal choice because its physicochemical properties are nearly identical to the analyte being measured. wuxiapptec.comresearchgate.net

This near-identical behavior ensures that the SIL-IS effectively compensates for various sources of experimental error, including:

Variability in Sample Extraction: The SIL-IS and the analyte will have the same recovery efficiency during sample preparation steps like liquid-liquid extraction or solid-phase extraction. wuxiapptec.comacanthusresearch.com

Matrix Effects: In mass spectrometry, co-eluting substances from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate readings. nih.gov Because the SIL-IS co-elutes and has the same ionization properties, it experiences the same matrix effect, allowing for accurate correction of the analyte's signal. wuxiapptec.comscispace.com

Instrumental Fluctuations: Minor variations in instrument performance over the course of an analytical run are normalized by referencing the analyte's response to the constant concentration of the internal standard. biopharmaservices.comresearchgate.net

The development of novel, highly sensitive LC-MS/MS methods relies heavily on the availability of high-quality SIL-IS. nih.gov Regulatory bodies like the FDA recommend their use in bioanalytical methods submitted for drug approval, as they ensure the data's robustness and reliability. nih.gov The use of Quinapril-d5 Hydrochloride facilitates the development and validation of analytical methods that meet these stringent requirements, ultimately ensuring the quality of data from preclinical and clinical studies. nih.gov

Table 2: Comparison of Internal Standard Types in LC-MS Bioanalysis

| Feature | Stable Isotope-Labeled IS (e.g., Quinapril-d5 HCl) | Structural Analog IS |

|---|---|---|

| Chemical Structure | Identical to analyte, with isotopic substitution. wuxiapptec.com | Similar, but not identical, chemical structure. wuxiapptec.com |

| Physicochemical Properties | Nearly identical (e.g., pKa, logD, polarity). wuxiapptec.com | Similar but can differ, affecting behavior. |

| Chromatographic Retention Time | Co-elutes or elutes very close to the analyte. | Elutes at a different time than the analyte. |

| Extraction Recovery | Identical to the analyte. acanthusresearch.com | May differ from the analyte. |

| Ionization Efficiency (Matrix Effect) | Experiences the same ionization suppression/enhancement as the analyte. wuxiapptec.comscispace.com | Experiences different matrix effects, leading to potential inaccuracy. |

| Regulatory Preference | Considered the "gold standard" and highly recommended. nih.govnih.gov | Can be used, but requires more extensive validation to prove suitability. |

Q & A

Basic Research Questions

Q. How is Quinapril-d5 Hydrochloride synthesized and characterized in academic research?

- Methodological Answer : Synthesis typically involves deuterium substitution at specific positions of the parent compound (Quinapril Hydrochloride) using techniques like hydrogen-deuterium exchange under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR to confirm deuterium incorporation) and high-resolution mass spectrometry (HRMS) for isotopic purity validation. Experimental protocols should adhere to reproducibility standards, with detailed descriptions of reaction conditions, purification steps, and analytical validation in the "Materials and Methods" section .

Q. What analytical methods are used to validate the isotopic purity of Quinapril-d5 Hydrochloride?

- Methodological Answer : Isotopic purity is assessed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to distinguish between deuterated and non-deuterated species. Quantitative NMR (-NMR) can also quantify deuterium incorporation. Researchers must cross-validate results with reference standards (e.g., USP-certified Quinapril Hydrochloride) and report batch-specific purity metrics (e.g., 99.95% in HY-B0477AS1) to ensure consistency .

Q. How does Quinapril-d5 Hydrochloride interact with the angiotensin-converting enzyme (ACE) active site?

- Methodological Answer : Molecular docking studies and kinetic assays (e.g., fluorogenic substrate hydrolysis) are used to evaluate binding affinity. Deuterium substitution alters the compound’s kinetic profile by enhancing stability and modifying hydrogen bonding interactions with ACE’s zinc-binding domain. Researchers should compare inhibition constants () of Quinapril-d5 Hydrochloride with non-deuterated analogs to quantify isotopic effects .

Advanced Research Questions

Q. What are the isotopic effects of deuterium on the pharmacokinetics and metabolic stability of Quinapril-d5 Hydrochloride?